![molecular formula C7H5BrN2 B1344256 3-Bromo-5-methylpicolinonitrile CAS No. 474824-78-7](/img/structure/B1344256.png)
3-Bromo-5-methylpicolinonitrile
Overview
Description
3-Bromo-5-methylpicolinonitrile is an organic compound with the molecular formula C7H5BrN2. This compound is known for its high purity and reliability, making it a valuable chemical in various industrial and research applications .
Preparation Methods
The synthesis of 3-Bromo-5-methylpicolinonitrile typically involves the bromination of 5-methylpicolinonitrile. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the pyridine ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Bromo-5-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-methylpicolinonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism by which 3-Bromo-5-methylpicolinonitrile exerts its effects involves its interaction with specific molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The pathways involved are highly dependent on the specific reaction and conditions used.
Comparison with Similar Compounds
3-Bromo-5-methylpicolinonitrile can be compared with other similar compounds such as:
5-Bromo-3-methylpicolinonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Methylpicolinonitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research .
Biological Activity
3-Bromo-5-methylpicolinonitrile is a brominated derivative of picolinonitrile, characterized by its potential biological activities. Its molecular formula is , with a molecular weight of approximately 197.03 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer various biological properties, including enzyme inhibition and potential anticancer effects.
Chemical Structure
The structure of this compound features a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, with a nitrile group located at the 2-position. This specific arrangement is crucial for its interaction with biological targets.
Structural Formula
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory effects on certain enzymes, particularly glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH plays a significant role in glycolysis and various cellular processes, making it a target for cancer therapy.
Inhibitory Effects:
- Target Enzyme: Glyceraldehyde-3-phosphate dehydrogenase
- Mechanism: Competitive inhibition leading to reduced glycolytic flux and potential antiproliferative effects on cancer cells.
Anticancer Potential
The ability of this compound to inhibit GAPDH suggests that it may have anticancer properties. Studies have shown that compounds affecting glycolytic pathways can lead to decreased cell proliferation in cancerous tissues.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of picolinonitrile, including this compound, showed significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.
Comparative Biological Activity
To understand the biological activity of this compound in context, it is useful to compare it with other related compounds:
Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
---|---|---|---|
This compound | C7H6BrN2 | 197.03 g/mol | Inhibits GAPDH; potential anticancer effects |
3-Bromo-4-methylpicolinonitrile | C7H6BrN2 | 197.03 g/mol | Similar enzyme inhibition profile |
2-Bromo-4-methylpyridine | C6H6BrN | 172.02 g/mol | Limited biological activity |
Synthesis and Analytical Methods
The synthesis of this compound can be achieved through several organic reactions, often involving bromination and subsequent nitrilation steps. Analytical methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed to confirm the structure and purity of synthesized compounds.
Synthesis Pathway Example
- Bromination: Bromine is introduced to the methylpyridine derivative.
- Nitrilation: The resulting brominated compound undergoes nitrilation to form the final product.
Properties
IUPAC Name |
3-bromo-5-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYSFRFMQHMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626655 | |
Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474824-78-7 | |
Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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